

experimental protocol for Wittig reaction with 5-Fluorobenzofuran-3-carbaldehyde

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Compound of Interest

Compound Name: 5-Fluorobenzofuran-3-carbaldehyde

Cat. No.: B1326528

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Application Notes: Synthesis of 5-Fluoro-3-vinylbenzofuran via Wittig Reaction

Introduction The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.^[1] This reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. The key advantage of the Wittig reaction is its reliability and the predictable location of the double bond in the product, making it a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals. Benzofuran derivatives are significant scaffolds in medicinal chemistry, known for a wide range of biological activities.^{[2][3]} The functionalization of the benzofuran core, for instance by introducing a vinyl group at the 3-position, creates a versatile intermediate for further synthetic transformations.

This document provides a detailed experimental protocol for the synthesis of 5-Fluoro-3-vinylbenzofuran from **5-Fluorobenzofuran-3-carbaldehyde** using a Wittig reaction with methylenetriphenylphosphorane. The ylide is generated *in situ* from methyltriphenylphosphonium bromide and a strong base. The driving force for this transformation is the formation of the highly stable triphenylphosphine oxide.^[4]

Reaction Principle The reaction proceeds via the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde. This initial step forms a zwitterionic intermediate called a betaine. The betaine then collapses to form a four-membered ring intermediate, the

oxaphosphetane, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[1]

Experimental Protocol

Materials and Reagents

Reagent	Formula	M.W. (g/mol)	Quantity
Methyltriphenylphosphonium Bromide	<chem>C19H18BrP</chem>	357.23	1.25 g (3.5 mmol)
Sodium Hydride (60% dispersion in oil)	NaH	24.00	132 mg (3.3 mmol)
5-Fluorobenzofuran-3-carbaldehyde	<chem>C9H5FO2</chem>	164.14	492 mg (3.0 mmol)
Anhydrous Tetrahydrofuran (THF)	<chem>C4H8O</chem>	72.11	30 mL
Diethyl Ether	<chem>(C2H5)2O</chem>	74.12	For extraction
Saturated Ammonium Chloride (aq.)	<chem>NH4Cl</chem>	53.49	For quenching
Saturated Sodium Chloride (Brine)	NaCl	58.44	For washing
Anhydrous Magnesium Sulfate	<chem>MgSO4</chem>	120.37	For drying
Silica Gel (for column chromatography)	<chem>SiO2</chem>	60.08	As needed
Hexane/Ethyl Acetate mixture	-	-	For chromatography

Equipment

- Three-neck round-bottom flask (100 mL)

- Magnetic stirrer and stir bar
- Septa and needles
- Syringes
- Condenser
- Nitrogen or Argon gas inlet
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates and chamber
- Glassware for column chromatography

Procedure

Part A: Preparation of the Wittig Reagent (Ylide Generation)

- Set up a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and two septa under an inert atmosphere (Nitrogen or Argon).
- Carefully wash the sodium hydride (132 mg, 3.3 mmol) with anhydrous hexane to remove the mineral oil and decant the hexane. Repeat this step twice.
- Add 15 mL of anhydrous THF to the flask containing the washed sodium hydride.
- While stirring, add methyltriphenylphosphonium bromide (1.25 g, 3.5 mmol) to the suspension in one portion at room temperature.
- Heat the resulting suspension to reflux and maintain for 2 hours. The formation of the orange-red colored ylide indicates a successful reaction.

- Cool the reaction mixture to 0 °C using an ice bath. The ylide suspension is now ready for the next step.

Part B: Wittig Reaction

- Dissolve **5-Fluorobenzofuran-3-carbaldehyde** (492 mg, 3.0 mmol) in 15 mL of anhydrous THF in a separate dry flask.
- Using a syringe, add the aldehyde solution dropwise to the stirred ylide suspension at 0 °C over a period of 20-30 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction mixture at room temperature for 4-6 hours.^[5] Monitor the reaction progress by TLC using a hexane/ethyl acetate solvent system. The disappearance of the aldehyde spot indicates the completion of the reaction.

Part C: Workup and Purification

- Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~15 mL).
- Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether and 20 mL of water.
- Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and saturated brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to isolate the pure 5-Fluoro-3-vinylbenzofuran.

Characterization The structure of the final product should be confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

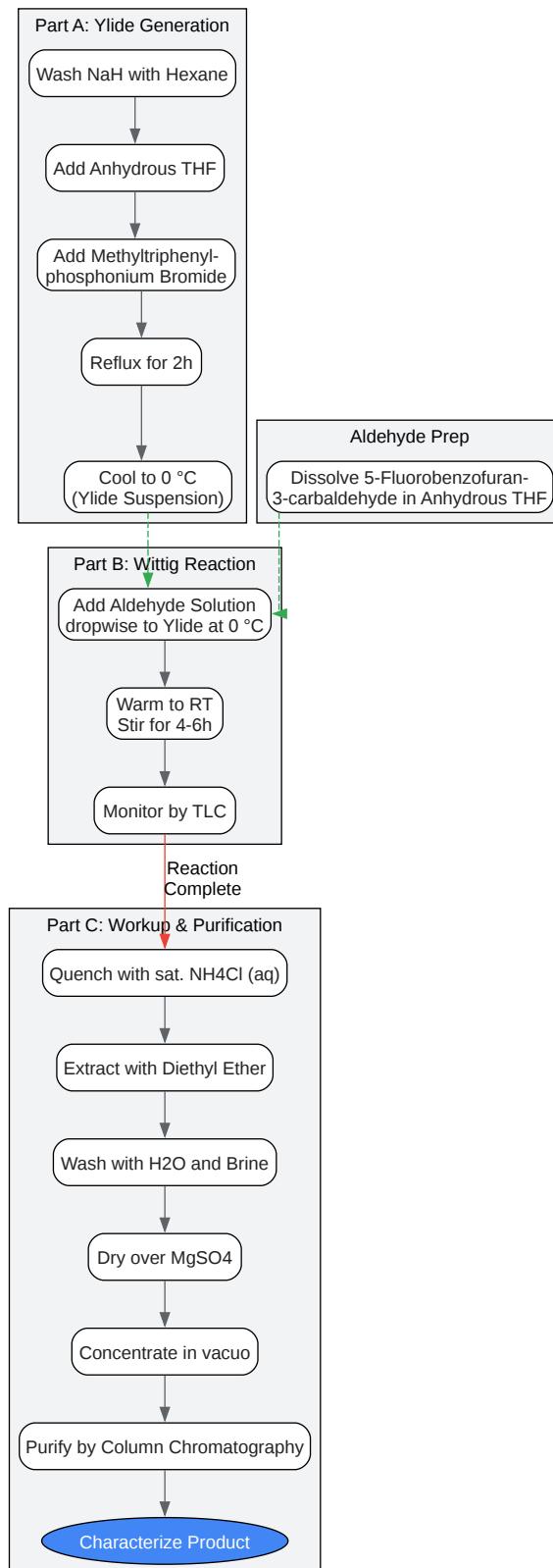
Data Presentation

The following table summarizes the key parameters and expected results for the Wittig reaction.

Parameter	Value / Description
Reactants	
Aldehyde	5-Fluorobenzofuran-3-carbaldehyde (1.0 eq)
Phosphonium Salt	Methyltriphenylphosphonium Bromide (1.17 eq)
Base	Sodium Hydride (1.1 eq)
Reaction Conditions	
Solvent	Anhydrous Tetrahydrofuran (THF)
Ylide Formation Temp.	Reflux (approx. 66 °C)
Wittig Reaction Temp.	0 °C to Room Temperature
Reaction Time	4-6 hours
Product	
Product Name	5-Fluoro-3-vinylbenzofuran
Theoretical Yield	486 mg
Expected Actual Yield	65-85% (316 - 413 mg)
Appearance	Expected to be a colorless oil or low-melting solid
Purification Method	Silica Gel Column Chromatography

Visualization

The following diagram illustrates the experimental workflow for the synthesis of 5-Fluoro-3-vinylbenzofuran.



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Caption: Experimental workflow for the Wittig olefination of **5-Fluorobenzofuran-3-carbaldehyde**.

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